molecular formula C13H16N2O4 B1600166 2-(2-methyl-1H-indol-3-yl)ethanamine oxalate CAS No. 859040-56-5

2-(2-methyl-1H-indol-3-yl)ethanamine oxalate

Cat. No. B1600166
CAS RN: 859040-56-5
M. Wt: 264.28 g/mol
InChI Key: OZWLLJOHFQKSLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methyl-1H-indol-3-yl)ethanamine oxalate, also known as oxalylmethylindole (OMI), is a synthetic indole derived from the amino acid tryptophan. It is a versatile molecule that has been used in a variety of scientific applications, including synthesizing new compounds, studying the mechanisms of action of drugs, and as a substrate for biocatalysis. OMI is also used as a reagent in the synthesis of various compounds, such as indole derivatives, peptides, and other organic compounds.

Scientific Research Applications

Cancer Treatment

Indole derivatives, such as 2-(2-methyl-1H-indol-3-yl)ethanamine oxalate, have been studied for their potential in treating cancer cells . They have shown various biologically vital properties, and their application as biologically active compounds has attracted increasing attention in recent years .

Antimicrobial Activity

Indole derivatives have also been found to have antimicrobial properties . This makes them potentially useful in the development of new antimicrobial drugs or treatments .

Treatment of Various Disorders

Indole derivatives have been used in the treatment of various disorders in the human body . This broad range of potential applications highlights the versatility and importance of these compounds in medical research .

Neurotransmitter Activity

2-(1H-Indol-3-yl)ethanamine is found in trace amounts in the mammalian brain, possibly acting as a neuromodulator or neurotransmitter . This suggests that derivatives of this compound could have potential applications in neuroscience and neurology .

Tubulin Polymerization Inhibitors

Some indole derivatives have been found to inhibit the polymerization of tubulin, a protein that is crucial for cell division . This makes them potential agents for the development of new cancer treatments .

Anti-inflammatory and Analgesic Activities

Certain indole derivatives have shown anti-inflammatory and analgesic activities . These properties could make them useful in the development of new treatments for conditions involving inflammation and pain .

properties

IUPAC Name

2-(2-methyl-1H-indol-3-yl)ethanamine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2.C2H2O4/c1-8-9(6-7-12)10-4-2-3-5-11(10)13-8;3-1(4)2(5)6/h2-5,13H,6-7,12H2,1H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZWLLJOHFQKSLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCN.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426035
Record name 2-(2-methyl-1H-indol-3-yl)ethanamine oxalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methyl-1H-indol-3-yl)ethanamine oxalate

CAS RN

859040-56-5
Record name 2-(2-methyl-1H-indol-3-yl)ethanamine oxalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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